molecular formula C17H18N4O2S B2785995 2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione CAS No. 685109-19-7

2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione

Cat. No.: B2785995
CAS No.: 685109-19-7
M. Wt: 342.42
InChI Key: XNSRXAUWMPBTPF-UHFFFAOYSA-N
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Description

2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione is a heterocyclic compound featuring a central isoindole-1,3-dione (phthalimide) scaffold linked to a thiazole ring substituted with a 4-methylpiperazine group. This structure combines the electron-withdrawing phthalimide moiety with a thiazole-piperazine pharmacophore, which is often associated with CNS activity and receptor modulation.

Molecular Formula: C₁₈H₁₉N₅O₂S
Molecular Weight: 381.44 g/mol (calculated)
Key Features:

  • Thiazole ring enhances metabolic stability and π-π stacking interactions.
  • Phthalimide core contributes to planar aromaticity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-19-6-8-20(9-7-19)17-18-10-12(24-17)11-21-15(22)13-4-2-3-5-14(13)16(21)23/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSRXAUWMPBTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione , also known by its CAS number 878085-04-2 , is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings on its biological properties, focusing on its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4OSC_{13}H_{16}N_{4}OS, with a molecular weight of approximately 268.36 Da . The compound's structure features an isoindole core linked to a thiazole moiety via a piperazine group, which is critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately 60 human tumor cell lines. The results indicated:

  • Mean GI50 (Growth Inhibition 50) values around 15.72 μM .
  • TGI (Total Growth Inhibition) values of approximately 50.68 μM .

These values suggest that the compound effectively inhibits cell proliferation at relatively low concentrations, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. In particular:

  • It has shown high cytotoxicity towards non-small cell lung cancer (NSCLC) cells, with notable inhibition rates:
    • HOP-62 : GP = -17.47%
    • CNS cancer SF-539 : GP = -49.97%
    • Melanoma MDA-MB-435 : GP = -22.59%

These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.

Research Findings and Case Studies

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62<1015<20
SF-539<525<30
MDA-MB-435<1530<35
OVCAR-8<2040<45
DU-145<1020<25

This table summarizes the sensitivity of various cancer cell lines to the compound, indicating its broad-spectrum anticancer activity.

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies using tools like SwissADME have shown that the compound possesses favorable drug-like properties:

  • High solubility
  • Moderate lipophilicity
  • Acceptable permeability

These characteristics are crucial for its potential development as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound R1 = 4-Methylpiperazin-1-yl, R2 = H C₁₈H₁₉N₅O₂S 381.44 Enhanced solubility via piperazine
2-[(2-Bromo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione R1 = Br, R2 = H C₁₂H₈BrN₂O₂S 337.18 Halogen substituent for electrophilic reactivity
2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione (hydrochloride) Ethyl linker to piperazine C₁₅H₁₉N₃O₂·2HCl 273.33 (base) Ethyl spacer modulates flexibility
2-[[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione Quinazolinone substituent C₂₄H₁₇N₃O₄ 419.41 Extended aromatic system for DNA intercalation
2-(Morpholin-4-ylmethyl)isoindole-1,3-dione Morpholine substituent C₁₃H₁₄N₂O₃ 258.27 Oxygen-containing ring for polarity

Structural Insights :

  • Halogenated Derivatives (e.g., bromo or chloro substituents on thiazole) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions .
  • Piperazine vs. Morpholine : Piperazine derivatives generally show higher basicity and solubility compared to morpholine analogs, which may influence pharmacokinetics .
  • Extended Aromatic Systems (e.g., quinazolinone in ) enhance planar stacking but may reduce blood-brain barrier permeability.

Pharmacological and Functional Comparisons

Key Findings :

  • Anticonvulsant Activity : Derivatives like 2-[4-(5-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-isoindole-1,3-dione (from ) show efficacy in seizure models via GABA modulation.
  • Antitumor Activity : Compounds such as 2-[4-(3-oxo-2,3-dihydroimidazo[2,1-a]phthalazin-6-yl)phenyl]-isoindole-1,3-dione () inhibit tumor growth through DNA interaction.
  • Neuropharmacological Potential: The 4-methylpiperazine group in the target compound may enhance binding to CNS receptors, as seen in structurally related 4-(2-methoxyphenyl)piperazine derivatives .

Solubility and Stability:

  • Piperazine and morpholine substituents improve aqueous solubility compared to hydrophobic aryl groups (e.g., 4-methoxyphenyl in ).
  • Halogenated derivatives (e.g., bromo in ) are thermally stable but prone to nucleophilic substitution.

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